molecular formula C16H14N4O2S2 B2994299 4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223907-34-3

4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2994299
CAS No.: 1223907-34-3
M. Wt: 358.43
InChI Key: VNAYXIFHPISWAR-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a fused thienotriazolopyrimidine core, a scaffold known for its versatility in drug design due to its structural similarity to purines, making it a potential bioisostere in the development of enzyme inhibitors, particularly for kinase targets . The specific substitutions at the 4- and 1- positions with a 2-methoxybenzyl and methylthio group, respectively, are key modulators of the compound's physicochemical properties, lipophilicity, and potential binding interactions with biological targets . Compounds within the 1,2,4-triazolopyrimidine family have demonstrated significant potential across various therapeutic areas, including as candidates for cancer chemotherapy and the treatment of infectious diseases . Furthermore, the presence of multiple nitrogen atoms in the triazolopyrimidine ring system confers metal-chelating properties, which can be exploited in the design of novel anti-parasitic agents or in catalytic applications . The inclusion of a thiophene ring fused to this system, as seen in this product, is a common strategy in medicinal chemistry to enhance aromaticity, alter electronic distribution, and improve metabolic stability. This product is provided for research use only and is intended for scientists investigating the synthesis, structure-activity relationships (SAR), and biological evaluation of novel heterocyclic compounds in drug discovery programs.

Properties

IUPAC Name

8-[(2-methoxyphenyl)methyl]-12-methylsulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-22-12-6-4-3-5-10(12)9-19-14(21)13-11(7-8-24-13)20-15(19)17-18-16(20)23-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAYXIFHPISWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core structure that is known for its diverse pharmacological properties. The molecular formula is C12H12N4OSC_{12}H_{12}N_4OS, with a molecular weight of approximately 260.31 g/mol. Its structural components contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class exhibit significant anticancer activity. For instance:

  • Case Study : A series of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines were evaluated for their cytotoxic effects against various cancer cell lines in vitro. The results showed that these compounds could inhibit cell proliferation effectively across multiple cancer types including lung and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)10.5Apoptosis induction
MCF-7 (Breast)8.7Cell cycle arrest
HeLa (Cervical)12.0Inhibition of DNA synthesis

Antimicrobial Activity

Additionally, derivatives of this compound have shown promise as antimicrobial agents. Research indicates:

  • Antibacterial Activity : Compounds similar to this compound were tested against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results demonstrated significant inhibition zones indicating effective antibacterial properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thienopyrimidine scaffold has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways such as the PI3K/Akt pathway which is crucial for cell survival and proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication processes.

Synthesis

The synthesis of this compound involves multi-step reactions including cyclization and functionalization processes that enhance its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Methylthio at position 1 offers moderate electron-withdrawing effects, contrasting with bulkier groups like piperidinylmethyl, which may improve target binding but reduce metabolic stability .

Fused Ring Systems and Stability

The fused thieno-triazolopyrimidine scaffold is prone to Dimroth rearrangement under basic conditions, forming linear isomers with altered bioactivity . Comparisons with other fused systems include:

Compound Fused Ring System Stability/Reactivity Notes Reference
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidine Resists rearrangement under mild conditions
Pyrido[3',2':4,5]thieno[2,3-e]triazolo[4,3-a]pyrimidine Pyrido-thieno fusion Altered π-stacking; enhanced binding affinity
Benzo[4,5]thieno[2,3-e]triazolo[1,5-a]pyrimidine Angular tetracyclic structure Rearranges to linear isomers (e.g., compound 56 )

Key Observations :

  • The thieno[2,3-e] fusion in the target compound provides steric protection against rearrangement, unlike angular analogs like 54a, which readily isomerize .

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related compounds highlight trends:

  • Antimicrobial Activity : Analogs with pyrrolidinylmethyl or piperidinylmethyl groups at position 1 show efficacy against bacterial and fungal strains, suggesting that the target’s methylthio group may offer a balance between activity and toxicity .
  • Antitumor Activity : Pyridotriazolopyrimidines with tolyl substituents inhibit cancer cell lines (IC50 values comparable to doxorubicin), implying that the 2-methoxybenzyl group in the target compound could be optimized for oncology applications .

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